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Introduction
Centrosomal protein 120 (CEP120) is a key regulator of neuronal development. It is a

centrosomal protein that plays a crucial role in microtubule-dependent processes, including the

coupling of the nucleus and the centrosome.[1] In neural progenitors, CEP120 is essential for

interkinetic nuclear migration (INM), a characteristic pattern of nuclear movement, and for

maintaining the neural progenitor pool.[2][3] Silencing of CEP120 has been shown to impair

INM and lead to premature differentiation of neural progenitors into neurons, highlighting its

importance in neurogenesis.[2][3] Given its critical role, CEP120 is a protein of significant

interest in developmental neuroscience and for understanding the pathophysiology of certain

neurodevelopmental disorders.

The study of protein function in primary neurons, which are notoriously difficult to transfect,

presents significant challenges.[4] Small interfering RNA (siRNA) offers a powerful tool for

transiently silencing gene expression to study loss-of-function phenotypes. However, the
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efficiency of siRNA delivery into primary neurons is often low, and the delivery method itself can

induce toxicity, confounding experimental results.

These application notes provide a comprehensive guide to optimizing the delivery of CEP120

siRNA into primary neurons. We offer detailed protocols for various transfection methods,

guidelines for validating knockdown, and protocols for assessing the phenotypic consequences

of CEP120 silencing.

Data Presentation: Comparison of siRNA Delivery
Methods in Primary Neurons
The choice of siRNA delivery method is critical for achieving high transfection efficiency while

maintaining neuronal health. Below is a summary of quantitative data for common transfection

methods. It is important to note that efficiencies and optimal conditions can vary significantly

depending on the specific type of primary neuron (e.g., cortical, hippocampal), their age in

culture, and the siRNA sequence.
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Signaling Pathways and Experimental Workflows
CEP120 Signaling in Neuronal Progenitors

CEP120

TACC3recruits

Centrosome

localizes to

localizes to

Microtubules
(Centrosome-Nucleus)

organizes Interkinetic Nuclear
Migration (INM)

enables Neural Progenitor
Self-Renewal

sustains

Click to download full resolution via product page

Caption: CEP120 recruits TACC3 to the centrosome to regulate microtubules, enabling

interkinetic nuclear migration and promoting neural progenitor self-renewal.[2][3]

Experimental Workflow for CEP120 Knockdown
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Caption: Workflow for CEP120 silencing in primary neurons, from culture to validation and

phenotypic analysis.

Troubleshooting siRNA Delivery
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Caption: A logical guide to troubleshooting common issues in siRNA transfection of primary

neurons.

Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic

day 18 (E18) mouse or rat pups.

Materials:

Timed-pregnant mouse or rat (E18)

Dissection medium: HBSS, sterile-filtered

Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium

Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-

streptomycin

Coating solution: Poly-L-lysine (50 µg/mL) or Poly-D-lysine (PDL)

Sterile dissection tools, culture plates/coverslips, 15 mL conical tubes

Procedure:

Coat culture surfaces with Poly-L-lysine or PDL solution for at least 1 hour at 37°C, then

wash three times with sterile water and allow to dry.

Euthanize the pregnant dam according to approved institutional guidelines and remove the

embryonic horns.

Isolate embryonic brains and dissect the cortices in ice-cold dissection medium.

Mince the cortical tissue and transfer to the digestion solution. Incubate for 15-20 minutes at

37°C.
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Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is

achieved.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in pre-warmed plating medium.

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

Plate neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture vessels.

Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days.

Transfections are typically performed between days in vitro (DIV) 4 and 7.

Protocol 2: siRNA Delivery via Lipofection
(Lipofectamine™ RNAiMAX)
This protocol is adapted for a 24-well plate format. Volumes should be scaled accordingly for

other formats.

Materials:

Primary neurons in culture (DIV 4-7, 60-80% confluent)

CEP120 siRNA and validated negative control siRNA (20 µM stock)

Lipofectamine™ RNAiMAX transfection reagent

Opti-MEM™ I Reduced Serum Medium

Sterile microcentrifuge tubes

Procedure:

Preparation of siRNA-Lipid Complexes (per well): a. In tube A, dilute 1 µL of 20 µM siRNA

stock (final concentration ~50 nM) in 50 µL of Opti-MEM™. Mix gently. b. In tube B, dilute 1.5

µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5

minutes at room temperature. c. Combine the diluted siRNA (Tube A) and diluted
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Lipofectamine™ RNAiMAX (Tube B). Mix gently and incubate for 20 minutes at room

temperature to allow complex formation.

Transfection: a. Gently remove half of the culture medium from each well of the neuronal

culture. b. Add the 100 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the

plate to ensure even distribution.

Incubation and Analysis: a. Incubate the neurons at 37°C in a 5% CO₂ incubator. b. The

incubation time with the transfection complex can be optimized (e.g., 8-24 hours) before

replacing it with fresh, pre-warmed culture medium to reduce toxicity.[9] c. Analyze

knockdown and phenotype 48-72 hours post-transfection.

Protocol 3: Validation of CEP120 Knockdown by
Western Blot
Materials:

Transfected and control primary neurons

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, running and transfer buffers

PVDF membrane

Primary antibodies: anti-CEP120, anti-β-actin or anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer on ice for 20

minutes. c. Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. d.

Collect the supernatant and determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli

buffer. b. Load samples onto an SDS-PAGE gel and run until adequate separation is

achieved. c. Transfer proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. b. Incubate the membrane with primary anti-CEP120 antibody (at

manufacturer's recommended dilution) overnight at 4°C. c. Wash the membrane three times

with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature. e. Wash the membrane three times with TBST.

Detection and Analysis: a. Apply chemiluminescent substrate and image the blot. b. Re-

probe the membrane with a loading control antibody (e.g., β-actin). c. Quantify band

intensities using densitometry software (e.g., ImageJ). Normalize CEP120 band intensity to

the loading control.

Protocol 4: Phenotypic Analysis by
Immunofluorescence and Neurite Outgrowth
Measurement
Materials:

Transfected and control neurons cultured on coverslips

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.25% Triton X-100 in PBS

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

Primary antibody: anti-β-III tubulin (Tuj1)

Alexa Fluor-conjugated secondary antibody

DAPI nuclear stain

Mounting medium
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Fluorescence microscope and imaging software (e.g., ImageJ with NeuronJ plugin)

Procedure:

Immunostaining: a. Fix cells with 4% PFA for 15 minutes at room temperature. b. Wash three

times with PBS. c. Permeabilize with 0.25% Triton X-100 for 10 minutes. d. Wash three times

with PBS. e. Block with 5% BSA for 1 hour. f. Incubate with anti-Tuj1 primary antibody in

blocking buffer overnight at 4°C. g. Wash three times with PBS. h. Incubate with Alexa Fluor-

conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature,

protected from light. i. Wash three times with PBS. j. Mount coverslips onto slides using

mounting medium.

Imaging and Analysis: a. Acquire images using a fluorescence microscope. Capture multiple

random fields of view for each condition. b. Open images in ImageJ. c. Use the NeuronJ

plugin or a similar tool to trace the neurites of individual, well-isolated neurons.[1][10][11] d.

Measure the total length of all neurites and the number of primary neurites and branch points

per neuron. e. Compile data from at least 50 neurons per condition and perform statistical

analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

